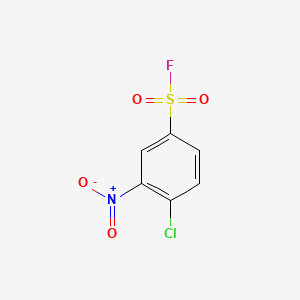

4-Chloro-3-nitrobenzenesulfonyl fluoride

Description

Propriétés

IUPAC Name |

4-chloro-3-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGFGPCYAMRLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188449 | |

| Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-04-2 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST2LBX4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 4 Chloro 3 Nitrobenzenesulfonyl Fluoride

The compound 4-Chloro-3-nitrobenzenesulfonyl fluoride (B91410) is a specific example of an aryl sulfonyl fluoride, embodying the reactive properties of the functional group while being substituted with chloro and nitro groups that modulate its reactivity and physical characteristics.

Below is a table detailing its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₄S |

| Molecular Weight | 239.61 g/mol |

| CAS Number | 349-04-2 |

| IUPAC Name | 4-chloro-3-nitrobenzenesulfonyl fluoride |

| Appearance | Solid |

| InChI Key | AMGFGPCYAMRLHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)F)N+[O-])Cl |

| Monoisotopic Mass | 238.9455346 Da |

Data sourced from PubChem and NIST WebBook. nih.govnist.govnih.gov

Synthesis and Research Findings

Conventional Synthetic Pathways to Aryl Sulfonyl Fluorides

Traditional methods for the synthesis of aryl sulfonyl fluorides, including 4-chloro-3-nitrobenzenesulfonyl fluoride, have historically relied on the transformation of more readily available sulfur-containing precursors. These pathways are characterized by their reliability and have been widely used in both academic and industrial settings.

Halogen Exchange from Aryl Sulfonyl Chlorides

The most common and direct method for the preparation of this compound is through a halogen exchange (Halex) reaction. wikipedia.org This process involves the substitution of the chlorine atom in the corresponding sulfonyl chloride precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, with a fluorine atom. The precursor itself is typically synthesized by the chlorosulfonation of 2-chloronitrobenzene with chlorosulfonic acid. researchgate.netgoogle.com

The halogen exchange is generally accomplished using a fluoride salt as the fluorine source. Potassium fluoride (KF) is a frequently used reagent for this transformation. ox.ac.ukgoogle.com The reaction is often carried out in a hot, polar aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the dissolution of the reactants. wikipedia.org The presence of a nitro group on the aromatic ring, as in the case of 4-chloro-3-nitrobenzenesulfonyl chloride, activates the sulfonyl chloride group towards nucleophilic attack, making the halogen exchange more efficient. To enhance the efficacy of the reaction, phase-transfer catalysts like 18-crown-6 ether may be employed, which can improve the solubility and nucleophilicity of the fluoride salt. rsc.org Another effective fluorinating agent is potassium bifluoride (KHF₂), which can provide high yields under relatively mild conditions, often without significant hydrolysis of the sulfonyl fluoride product. rsc.org

Table 1: Representative Conditions for Halogen Exchange from Aryl Sulfonyl Chlorides

| Fluorinating Agent | Catalyst/Solvent | Temperature | General Observations |

|---|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Room Temperature | Efficient for a range of sulfonyl chlorides. |

| Potassium Bifluoride (KHF₂) | Water/Organic Solvent | Mild Conditions | High yields, minimizes hydrolysis. rsc.org |

| Potassium Fluoride (KF) | DMSO or DMF | 150-250 °C | Standard Halex process conditions. wikipedia.org |

Conversion from Sulfonic Acids and Sulfonates

An alternative conventional route to aryl sulfonyl fluorides is the conversion from the corresponding sulfonic acids or their salts. This method typically proceeds in a one-pot, two-step fashion. First, the sulfonic acid is converted into an intermediate sulfonyl chloride. This is often achieved using a chlorinating agent such as cyanuric chloride in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB). rsc.org Following the formation of the sulfonyl chloride in situ, a fluoride source, commonly potassium bifluoride (KHF₂), is added to perform the halogen exchange to yield the final sulfonyl fluoride. rsc.orgrsc.org

This approach is advantageous as sulfonic acids are often readily available and stable starting materials. However, for substrates with electron-withdrawing groups, such as a nitro group, the reaction yield can sometimes be suppressed. rsc.org

Advanced and Environmentally Conscious Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sophisticated and greener methods for the synthesis of aryl sulfonyl fluorides. These protocols aim to improve upon conventional methods by offering milder reaction conditions, avoiding hazardous reagents, and providing access to a broader range of molecules.

One-Pot Oxidative Fluorination from Thiol Precursors

The direct synthesis of aryl sulfonyl fluorides from thiol precursors in a single pot represents a significant step forward in efficiency. In these one-pot procedures, the thiol is first oxidized to form a sulfonyl chloride intermediate, which then undergoes a halogen exchange without the need for isolation. For instance, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to generate the corresponding sulfonyl chlorides, followed by the addition of KHF₂ to furnish the sulfonyl fluoride.

A more recent development involves the use of hydrogen peroxide as a green oxidant in conjunction with a chlorinating agent like thionyl chloride (SOCl₂). This allows for the direct oxidative chlorination of a wide variety of thiols, including aryl, alkyl, benzyl, and heteroaryl thiols. The subsequent addition of KHF₂ facilitates the fluoride-chloride exchange, completing the synthesis in one pot under mild conditions.

Electrochemical Synthesis Approaches to Sulfonyl Fluorides

Electrochemical methods offer a mild and environmentally benign approach to the synthesis of sulfonyl fluorides, avoiding the need for chemical oxidants. One such strategy involves the oxidative coupling of thiols or disulfides with potassium fluoride. nih.gov In this process, the reaction is carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com The thiol or disulfide is oxidized at the anode in the presence of KF, which acts as both the fluoride source and a supporting electrolyte, to form the sulfonyl fluoride. nih.govmdpi.com This method demonstrates a broad substrate scope, tolerating various functional groups. nih.gov

Another innovative electrochemical approach allows for the direct synthesis of arenesulfonyl fluorides from nitroarenes, which are readily available industrial feedstocks. rsc.orgresearchgate.net This method utilizes an ionic liquid, such as N-methylimidazolium p-toluenesulfonate, which acts as an effective additive and electrolyte. The process facilitates the selective reduction of the nitroarene to an aniline (B41778) intermediate, which then undergoes the desired fluorosulfonylation. rsc.orgresearchgate.net

Table 2: Comparison of Electrochemical Synthesis Approaches

| Starting Material | Key Reagents/Conditions | Advantages |

|---|---|---|

| Thiols or Disulfides | KF, Pyridine, MeCN/HCl(aq), Graphite anode, Stainless-steel cathode | Avoids chemical oxidants, broad scope. nih.govmdpi.com |

| Nitroarenes | Ionic liquid electrolyte, Undivided cell | Uses industrial feedstocks, mild conditions. rsc.orgresearchgate.net |

Radical Fluorosulfonylation Strategies for Substituted Aryl Sulfonyl Fluorides

Radical-based fluorosulfonylation has emerged as a powerful tool for the synthesis of substituted aryl sulfonyl fluorides. These methods often rely on the generation of an aryl radical, which then reacts with a sulfur dioxide source and a fluorine source. One strategy involves the use of diaryliodonium salts as aryl radical precursors under organophotocatalysis. The reaction proceeds via a radical sulfur dioxide insertion, using an adduct like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as the sulfonyl source, and a fluoride donor such as potassium bifluoride (KHF₂).

Another approach utilizes the photoredox-catalyzed radical chloro-fluorosulfonyl difunctionalization of alkynes to create β-chloro alkenylsulfonyl fluorides. While not directly producing aryl sulfonyl fluorides, these products serve as versatile hubs for further transformations to access a wide array of sulfonyl fluorides that are otherwise difficult to synthesize. google.com

Precursor Synthesis and Specific Considerations for this compound Production

The production of this compound is critically dependent on the efficient synthesis of its immediate precursor, 4-chloro-3-nitrobenzenesulfonyl chloride. This section details the common methodologies for creating this intermediate and the subsequent conversion to the final product, with a focus on optimizing reaction conditions for yield, purity, and scalability.

Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride Intermediates

The synthesis of the essential intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, is typically achieved through two primary pathways: the direct chlorosulfonation of a substituted nitrobenzene (B124822) or the conversion of a sulfonate salt using a halogenating agent.

The most direct and widely documented method for synthesizing 4-chloro-3-nitrobenzenesulfonyl chloride is the electrophilic aromatic substitution reaction involving the chlorosulfonation of 2-chloronitrobenzene (also known as o-chloronitrobenzene). In this reaction, chlorosulfonic acid serves as both the reactant and the solvent. prepchem.comresearchgate.net

The directing effects of the chloro (-Cl) and nitro (-NO₂) groups on the benzene (B151609) ring are crucial for the regioselectivity of this reaction. The chlorine atom is an ortho-, para-director, while the nitro group is a meta-director. The sulfonation occurs primarily at the para position relative to the chlorine and meta to the nitro group, yielding the desired 4-chloro-3-nitro-benzenesulfonyl chloride.

Research has focused on optimizing reaction parameters to maximize the yield and purity of the product. Key variables include the reaction temperature, duration, and the molar ratio of reactants. researchgate.netgoogle.com For instance, one study identified optimal conditions as a reaction temperature of 120°C, a reaction time of 4 hours, and a molar ratio of chlorosulfonic acid to 2-chloronitrobenzene of 4:1. researchgate.net Under these conditions, a product yield of 81.5% with a purity of 99.96% was achieved after recrystallization. researchgate.net Another patented process describes a stepwise increase in temperature from 100°C to 130°C over several hours to ensure the reaction goes to completion. google.com

| Parameter | Condition | Yield | Purity | Reference |

|---|---|---|---|---|

| Reactant Ratio (Acid:Benzene) | 4:1 | 81.5% | 99.96% | researchgate.net |

| Temperature | 120°C | |||

| Time | 4 hours | |||

| Reactant Ratio (Acid:Benzene) | 4-5:1 | Not specified | Sufficient for dyestuff production | google.com |

| Temperature | Stepwise increase from 100°C to 130°C |

Upon completion, the reaction mixture is typically quenched by pouring it into ice water, which causes the product to precipitate as a solid. google.com This crude product can then be filtered, washed, and purified, often by recrystallization from a solvent like petroleum ether. researchgate.net

An alternative route to 4-chloro-3-nitrobenzenesulfonyl chloride involves starting with a sulfonate salt, such as potassium 4-chloro-3-nitrobenzenesulfonate. This method avoids the direct handling of large quantities of chlorosulfonic acid in the final chlorination step. The sulfonate is converted to the corresponding sulfonyl chloride by treating it with a halogenating agent.

One documented procedure uses phosphinic acid chloride in a solvent mixture of acetonitrile, sulfoxide, and dimethylacetamide. chemicalbook.com In this synthesis, dropwise addition of the halogenating agent while maintaining the temperature between 60°C and 70°C, followed by a stirring period at 73°C for 3 hours, resulted in an 84% yield of the target sulfonyl chloride. chemicalbook.com This pathway represents a two-step process, as the initial sulfonate salt must first be prepared, typically by the sulfonation of 2-chloronitrobenzene. google.com

Optimization of Reaction Conditions for Regioselectivity and Yield in Halogen Exchange

The conversion of 4-chloro-3-nitrobenzenesulfonyl chloride to this compound is accomplished via a nucleophilic substitution reaction known as a halogen exchange (Halex) reaction. nih.govacs.org This step is crucial for introducing the fluorine atom into the molecule.

The classical approach involves reacting the sulfonyl chloride with a fluoride salt. acs.orgnih.gov Potassium fluoride (KF) and potassium bifluoride (KHF₂) are commonly used, inexpensive, and stable fluoride sources. nih.govrsc.org The efficiency of this exchange is influenced by the solvent system, temperature, and the choice of fluoride reagent. Biphasic systems, such as water/acetone, have been shown to be effective for this transformation, providing high yields under mild conditions. researchgate.netorganic-chemistry.org One study demonstrated that a range of sulfonyl chlorides could be converted to their corresponding fluorides in 84-100% yield within 2-4 hours using KF in a water/acetone mixture. organic-chemistry.org

The use of aqueous potassium bifluoride has also been reported as a profoundly effective method for converting sulfonyl chlorides to sulfonyl fluorides, often achieving full conversion within a couple of hours. nih.gov While specific optimization data for 4-chloro-3-nitrobenzenesulfonyl chloride is not extensively detailed in the reviewed literature, the general principles of sulfonyl chloride-to-fluoride conversion are directly applicable. The reaction is typically straightforward, with regioselectivity not being a concern as the reaction occurs exclusively at the sulfonyl group. The primary goals of optimization are to maximize yield, minimize reaction time, and ensure complete conversion of the starting material.

| Fluoride Source | Solvent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone (biphasic) | Mild temperature, 2-4 hours | High yields (84-100%), simple procedure, avoids hazardous reagents | organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Saturated aqueous solution | Ambient temperature, ~2 hours | Highly effective, can result in quantitative yield | nih.gov |

Scalability and Efficiency in Preparative Synthesis

For the synthesis of this compound to be viable on a larger, preparative scale, considerations of cost, safety, efficiency, and ease of operation are paramount. The chlorosulfonation of 2-chloronitrobenzene, while effective, involves the use of highly corrosive chlorosulfonic acid, which requires specialized handling and equipment. google.com However, the starting materials are relatively inexpensive and the process is direct.

Elucidation of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms

SuFEx is a category of click chemistry reactions that relies on the controlled reactivity of the S(VI)-F bond. While this bond is exceptionally stable under many conditions, its reactivity can be selectively unleashed in the presence of suitable nucleophiles, forming the basis for highly reliable covalent bond formation. The electron-deficient aromatic system of this compound makes its sulfur center particularly reactive within the SuFEx framework.

The primary reaction pathway for this compound involves nucleophilic substitution at the tetracoordinate sulfur atom. The mechanism is generally considered to be a concerted, SN2-like process, although the potential for short-lived, addition-elimination intermediates may exist depending on the nucleophile and reaction conditions.

The key features of this mechanism are:

Activation of the Sulfur Center : The strong inductive and resonance effects of the ortho-nitro and para-chloro substituents dramatically reduce electron density at the sulfur atom. This heightened electrophilicity makes the sulfur center highly susceptible to attack by a wide range of nucleophiles.

Transition State : The reaction is believed to proceed through a trigonal bipyramidal transition state. In this state, the incoming nucleophile and the departing fluoride leaving group occupy the apical positions. Studies on related sulfonyl systems suggest a high degree of bond breaking (S-F) in the transition state. nih.gov

Stereochemistry : For chiral sulfonyl centers, this mechanism leads to an inversion of configuration, which is a hallmark of an SN2-type reaction.

The fluoride ion is a unique leaving group, and its characteristics are central to the utility of SuFEx chemistry. The S(VI)-F bond is both thermodynamically stable and kinetically robust, rendering compounds like this compound resistant to many chemical environments, including hydrolysis and reduction. nih.govrsc.org

Several factors govern the departure of the fluoride ion:

High Bond Energy : The S-F bond is significantly stronger than other sulfur-halogen bonds, requiring specific activation to facilitate its cleavage.

Leaving Group Stabilization : Fluoride is a poor leaving group in aprotic solvents due to its high charge density. Its departure is significantly facilitated in protic media (like water or alcohols) or in the presence of Lewis acids (like silicon-based reagents). These species can stabilize the developing negative charge on the departing fluoride through hydrogen bonding or covalent bond formation. nih.gov

Chemoselective Reactivity with Diverse Nucleophiles

A defining feature of this compound is its ability to react chemoselectively. The sulfonyl fluoride moiety can remain inert to a variety of functional groups while reacting cleanly with specific classes of nucleophiles, such as amines, phenols, and certain carbanions.

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This aminolysis reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom.

The mechanism often involves a tetrahedral intermediate. Kinetic studies on the aminolysis of related acyl fluorides in non-hydroxylic solvents have shown that the reaction can be more complex than a simple bimolecular process. rsc.org Often, a second molecule of the amine acts as a general base catalyst, facilitating the deprotonation of the intermediate and the expulsion of the fluoride leaving group. This leads to kinetic rate laws that can be second-order or higher with respect to the amine concentration.

| Amine Nucleophile | Structure | Relative Basicity (pKa of Conjugate Acid) | Expected Relative Rate Constant (krel) |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | ~4.6 | Low |

| Morpholine | C₄H₉NO | ~8.4 | Medium |

| Piperidine | C₅H₁₁N | ~11.1 | High |

Alcohols and phenols react with this compound to form sulfonate esters. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to deprotonate the alcohol or phenol (B47542), generating the more nucleophilic alkoxide or phenoxide ion. The enhanced electrophilicity of the sulfur center in this compound allows these reactions to proceed efficiently.

As with other SuFEx reactions, the use of silylated reagents, such as trimethylsilyl (B98337) (TMS) ethers of alcohols or phenols, offers a significant advantage. In these cases, the reaction proceeds under neutral or mildly basic conditions, and the formation of the volatile and stable trimethylsilyl fluoride (Me₃SiF) drives the reaction to completion. This pathway avoids the need for strong bases and often results in cleaner reactions with higher yields.

While the sulfonyl fluoride group itself is not a Michael acceptor, the nitro-activated aromatic ring of this compound is highly susceptible to a specific type of reaction with carbon nucleophiles known as Vicarious Nucleophilic Substitution (VNS) . organic-chemistry.orgwikipedia.org This powerful C-H functionalization reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. kuleuven.be

The VNS mechanism proceeds as follows:

Carbanion Formation : A strong base is used to deprotonate a C-H acid that contains a leaving group (Y) on the same carbon (e.g., chloromethyl phenyl sulfone).

Nucleophilic Attack : The resulting carbanion attacks the electron-deficient aromatic ring of this compound. The attack occurs at a position ortho or para to the strongly activating nitro group. For this substrate, attack is expected at the C-2 position (ortho to the nitro group).

β-Elimination : The resulting anionic σ-complex (a Meisenheimer-type adduct) undergoes a base-induced β-elimination of HY, restoring the aromaticity of the ring.

Crucially, the sulfonyl fluoride group remains intact during this process. VNS reactions are often faster and more efficient than traditional SNAr reactions of halogens on the same ring. organic-chemistry.org This provides a chemoselective method for introducing carbon substituents onto the aromatic core of the molecule.

| Carbanion Precursor | Structure | Leaving Group (Y) | Introduced Group |

|---|---|---|---|

| Chloromethyl phenyl sulfone | ClCH₂SO₂Ph | Cl | -CH₂SO₂Ph |

| tert-Butyl chloroacetate | ClCH₂CO₂tBu | Cl | -CH₂CO₂tBu |

| (Phenylthio)acetonitrile | PhSCH₂CN | SPh | -CH₂CN |

Radical-Mediated Transformations and S(VI) Radical Generation

The transformation of sulfonyl fluorides into sulfur(VI) radicals represents a significant expansion of their synthetic utility, moving beyond their traditional role as electrophiles. nih.govdntb.gov.ua The generation of S(VI) radicals from precursors like this compound is challenging due to the high bond dissociation energy of the sulfur-fluorine bond. nih.govdntb.gov.uanih.gov However, recent advancements, particularly in photocatalysis, have provided effective pathways to achieve this transformation. nih.govdntb.gov.ua

One established method involves a cooperative approach using an organosuperbase and photoredox catalysis. nih.govresearchgate.net In this process, the sulfonyl fluoride is activated, making it more susceptible to a single-electron transfer (SET) reduction. This SET process, often mediated by an excited photocatalyst, leads to the homolytic cleavage of the S-F bond and the formation of the desired S(VI) radical. nih.govnih.gov This fluorosulfonyl radical (R-SO2•) can then participate in various transformations, such as addition to alkenes and alkynes, to form new carbon-sulfur bonds. nih.govnih.gov

The general mechanism for photocatalytic generation of a sulfonyl radical can be outlined as follows:

A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

The excited photocatalyst reduces the sulfonyl fluoride (ArSO₂F), leading to the formation of a radical anion.

This transient species fragments, cleaving the strong S-F bond to release the aryl sulfonyl radical (ArSO₂•) and a fluoride ion. nih.gov

This radical can then engage in subsequent reactions, for instance, adding across a double bond to form a vinyl sulfone after further steps. nih.govdntb.gov.ua The development of bench-stable, redox-active reagents that can release the fluorosulfonyl radical (•SO₂F) under photocatalytic conditions has also provided a practical and operationally simple protocol for these types of transformations. nih.gov These radical-mediated processes are valuable for creating complex molecules and demonstrate broad functional group compatibility. nih.gov

Influence of Aromatic Substituents (Chloro and Nitro Groups) on Reactivity and Selectivity

The chloro and nitro groups attached to the benzene ring of this compound exert significant influence on the molecule's reactivity and the regiochemical outcomes of its reactions. These effects are a combination of electronic and steric factors.

The sulfonyl fluoride group (-SO₂F) is inherently electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom. The presence of additional electron-withdrawing substituents on the aromatic ring, namely the chloro and nitro groups, further enhances this electrophilicity.

Both the chlorine atom (at position 4) and the nitro group (at position 3) are strongly electron-withdrawing. The nitro group, in particular, is one of the most powerful electron-withdrawing groups used in organic chemistry. Their combined inductive (-I) and resonance (-M) effects decrease the electron density on the aromatic ring and, consequently, on the sulfur atom of the sulfonyl fluoride group.

This increased positive character on the sulfur atom makes it a harder electrophile, rendering it more susceptible to attack by nucleophiles. In the context of radical generation, the electron-deficient nature of the aromatic ring facilitates the initial single-electron transfer to the molecule, a key step in forming the S(VI) radical under reductive photocatalytic conditions. bac-lac.gc.ca Electrochemical studies on related nitro-substituted benzenesulfonyl compounds confirm that electron-withdrawing groups make the initial electron transfer less negative (i.e., easier to achieve). bac-lac.gc.ca

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-M) | Overall Electronic Effect |

|---|---|---|---|---|

| Nitro (NO₂) | 3 (meta) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating/electron-withdrawing |

| Chloro (Cl) | 4 (para) | Withdrawing | Weakly donating (via lone pairs) | Overall deactivating/electron-withdrawing |

| Sulfonyl Fluoride (SO₂F) | 1 | Strongly withdrawing | Strongly withdrawing | Strongly deactivating/electron-withdrawing |

This interactive table summarizes the electronic properties of the substituents on the this compound ring.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the substituents are positioned around the benzene ring in a way that can direct the outcome of certain reactions.

The sulfonyl fluoride group is located at position 1, the nitro group at position 3, and the chlorine atom at position 4. The positions ortho to the large sulfonyl fluoride group (positions 2 and 6) are the most sterically hindered. The nitro group at position 3 further blocks access to position 2. This steric crowding can influence reactions that involve attack at the aromatic ring or reactions where the sulfonyl fluoride group itself acts as a directing group.

For example, in nucleophilic aromatic substitution reactions, an incoming nucleophile would preferentially attack positions activated by the electron-withdrawing groups. However, the steric bulk of the ortho-nitro group can prevent the formation of certain products. Studies on the electrochemical reduction of 2-nitrobenzenesulfonyl chloride have shown that the steric hindrance from the ortho-nitro group prevents the formation of diaryl disulfones, a product observed with meta- and para-nitro isomers. cdnsciencepub.com A similar effect would be anticipated for this compound, where the nitro group is ortho to one of the C-S bond positions, potentially influencing the accessibility of that site to reactants or catalysts. This steric blocking can be a critical factor in determining the regioselectivity of a reaction, favoring attack at less hindered, yet still electronically activated, positions.

Derivatization and Functionalization Strategies Employing 4 Chloro 3 Nitrobenzenesulfonyl Fluoride

Synthesis of Substituted Sulfonamide and Sulfonate Derivatives

The sulfonyl fluoride (B91410) group of 4-chloro-3-nitrobenzenesulfonyl fluoride is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles to form stable sulfonamide and sulfonate linkages. This reactivity is the cornerstone of its utility in synthesizing a wide array of derivatives.

The reaction with primary and secondary amines proceeds efficiently, typically in the presence of a base, to yield the corresponding N-substituted sulfonamides. This transformation is a fundamental method for introducing the 4-chloro-3-nitrophenylsulfonyl moiety into organic molecules. The choice of solvent and base can be tailored to the specific amine substrate to optimize reaction conditions and yields.

Similarly, the reaction with phenols and other hydroxyl-containing compounds, in the presence of a suitable base, affords the corresponding sulfonate esters. This method provides a reliable route to a diverse range of aryl and alkyl sulfonates.

Below is a representative table of sulfonamide and sulfonate derivatives synthesized from this compound, showcasing the versatility of this reagent.

| Nucleophile | Product |

| Aniline (B41778) | N-(4-chloro-3-nitrophenyl)sulfonyl-aniline |

| Piperidine | 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine |

| Phenol (B47542) | Phenyl 4-chloro-3-nitrobenzenesulfonate |

| Benzyl alcohol | Benzyl 4-chloro-3-nitrobenzenesulfonate |

Incorporation into Complex Organic Scaffolds

The ability to form robust sulfonamide and sulfonate bonds makes this compound a valuable building block for the synthesis of more complex organic molecules. By reacting with multifunctional compounds, the 4-chloro-3-nitrophenylsulfonyl group can be strategically incorporated into larger scaffolds, influencing their physicochemical properties and biological activities.

For instance, its reaction with amino acids or peptide fragments allows for the introduction of this specific sulfonyl group, which can act as a pharmacophore or a modifying group to enhance properties such as cell permeability or metabolic stability. Furthermore, its integration into heterocyclic systems, which are prevalent in many biologically active compounds, has been explored to generate novel derivatives with unique structural features.

The synthesis of such complex molecules often involves multi-step reaction sequences where the introduction of the 4-chloro-3-nitrophenylsulfonyl moiety is a key step. The reactivity of the sulfonyl fluoride allows for its selective reaction in the presence of other functional groups, enabling a modular approach to the construction of intricate molecular architectures.

Regioselective Modification of the Aromatic Nucleus

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), offering opportunities for further functionalization. The electron-withdrawing nature of the nitro and sulfonyl fluoride groups activates the ring towards attack by nucleophiles. The chlorine atom at the 4-position is a primary site for substitution, allowing for the introduction of a variety of substituents in a regioselective manner.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. By carefully controlling these parameters, it is possible to achieve selective displacement of the chlorine atom, leading to a diverse array of 4-substituted-3-nitrobenzenesulfonyl fluoride derivatives.

This regioselective modification is a powerful tool for fine-tuning the electronic and steric properties of the molecule, which is crucial for applications such as drug design and the development of new materials.

The following table illustrates the regioselective substitution on the aromatic ring:

| Nucleophile | Product |

| Ammonia | 4-amino-3-nitrobenzenesulfonyl fluoride |

| Sodium methoxide | 4-methoxy-3-nitrobenzenesulfonyl fluoride |

| Sodium thiophenoxide | 4-(phenylthio)-3-nitrobenzenesulfonyl fluoride |

Development of Novel Bioconjugation Linkers and Connective Motifs

The unique reactivity profile of this compound has led to its exploration in the development of novel linkers for bioconjugation. The sulfonyl fluoride moiety can react with specific amino acid residues on proteins, such as lysine, to form stable covalent bonds. This property, combined with the potential for further modification of the aromatic ring, makes it an attractive scaffold for creating customized linkers.

These linkers can be designed to connect biomolecules, such as proteins or antibodies, to other molecules of interest, including therapeutic agents, imaging probes, or solid supports. The ability to introduce functionality at the 4-position of the aromatic ring allows for the attachment of a second entity, creating a heterobifunctional linker.

The development of such connective motifs based on the this compound core is an active area of research, with the potential to contribute to advancements in areas such as targeted drug delivery, diagnostics, and proteomics. The stability of the resulting sulfonamide bond is a key advantage in these applications, ensuring the integrity of the bioconjugate under physiological conditions.

Role As a Building Block in Advanced Organic Synthesis

Utilization in the Construction of Heterocyclic Ring Systems

While direct and extensive research on the use of 4-chloro-3-nitrobenzenesulfonyl fluoride (B91410) in the synthesis of a wide variety of heterocyclic rings is not broadly documented in readily available scientific literature, its structural features strongly suggest its potential in this area. The presence of multiple reactive sites allows for its participation in cyclization reactions to form diverse heterocyclic scaffolds.

The chloro and nitro groups on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr) . This reactivity is a cornerstone for the synthesis of numerous nitrogen and sulfur-containing heterocycles. For instance, reaction with a binucleophile, such as a 1,2-diamine or a 1,2-amino-thiol, could lead to the formation of fused heterocyclic systems. The highly electrophilic nature of the carbon atom attached to the chlorine is further enhanced by the electron-withdrawing nitro group, facilitating the initial nucleophilic attack.

Furthermore, the sulfonyl fluoride group can act as a versatile handle for constructing sulfur-containing heterocycles. For example, it can undergo reactions with appropriate nucleophiles to form sultams (cyclic sulfonamides), which are important motifs in medicinal chemistry.

Table 1: Potential Heterocyclic Systems Derivable from 4-Chloro-3-nitrobenzenesulfonyl Fluoride

| Reactant Type | Potential Heterocyclic Product | Reaction Type |

| 1,2-Diamines | Benzimidazoles | Nucleophilic Aromatic Substitution |

| 1,2-Amino-thiols | Benzothiazoles | Nucleophilic Aromatic Substitution |

| Amino alcohols | Benzoxazoles | Nucleophilic Aromatic Substitution |

| Compounds with active methylene (B1212753) groups | Fused thiadiazine dioxides | Intramolecular cyclization |

It is important to note that while the reactivity principles support these synthetic routes, specific examples utilizing this compound are not extensively reported. Much of the documented research in this area has focused on the more readily available 4-chloro-3-nitrobenzenesulfonyl chloride.

Application in Modular Synthetic Approaches to Complex Molecules

Modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is a powerful strategy in modern drug discovery and materials science. The distinct reactivity of the functional groups in this compound makes it an ideal candidate for such approaches.

The differential reactivity of the chloro and sulfonyl fluoride groups allows for sequential and site-selective modifications. For example, the more labile chloro group can be displaced by a nucleophile in an SNAr reaction, leaving the sulfonyl fluoride intact for a subsequent transformation. This orthogonal reactivity is a key principle in modular synthesis, enabling the stepwise construction of a target molecule with a high degree of control.

This modular approach allows for the rapid generation of libraries of compounds with diverse functionalities. By varying the nucleophile in the initial SNAr step and the subsequent reactant for the sulfonyl fluoride group, a wide range of molecular diversity can be achieved from a single starting material.

Enabling the Synthesis of Polyfunctionalized Organic Compounds

The inherent structure of this compound, possessing three distinct functional groups, makes it an excellent precursor for the synthesis of polyfunctionalized aromatic compounds. Each functional group can be independently or sequentially modified to introduce a variety of other functionalities.

The following table outlines the potential transformations for each functional group:

Table 2: Functional Group Transformations of this compound

| Functional Group | Potential Transformations | Introduced Functionality |

| Chloro Group | Nucleophilic Aromatic Substitution | Amines, ethers, thioethers, etc. |

| Nitro Group | Reduction | Amino group |

| Nucleophilic Aromatic Substitution (of H) | Various nucleophiles | |

| Sulfonyl Fluoride | Reaction with amines | Sulfonamides |

| Reaction with alcohols/phenols | Sulfonate esters | |

| Reduction | Thiols |

The reduction of the nitro group to an amine is a particularly valuable transformation, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a vast chemical space for the synthesis of highly substituted and complex aromatic molecules. The sequential manipulation of these functional groups provides a strategic pathway to molecules with precisely controlled substitution patterns.

Strategic Integration into Retrosynthetic Pathways

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. This compound can be a key strategic element in such analyses due to the reliable and predictable transformations of its functional groups.

When a target molecule contains a 4-substituted-3-nitrophenylsulfonyl moiety, this compound can be identified as a logical and readily accessible precursor. The key retrosynthetic disconnections would involve breaking the bond formed via nucleophilic aromatic substitution at the 4-position or the bond formed from the reaction of the sulfonyl fluoride group.

For instance, a complex sulfonamide can be retrosynthetically disconnected to an amine and this compound. Similarly, a diaryl ether containing the 4-chloro-3-nitrophenylsulfonyl scaffold can be traced back to a phenol (B47542) and this compound.

The predictable reactivity and the commercial availability of this building block make it a valuable tool for simplifying complex synthetic challenges and designing efficient and convergent synthetic routes.

Theoretical and Computational Studies of 4 Chloro 3 Nitrobenzenesulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and bonding characteristics of 4-chloro-3-nitrobenzenesulfonyl fluoride (B91410). rsc.org Methods like B3LYP with a 6-31G(d) basis set are commonly employed to optimize the molecular geometry and compute various electronic descriptors.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For nitroaromatic compounds, the energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. rsc.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In 4-chloro-3-nitrobenzenesulfonyl fluoride, the electron-withdrawing nature of the nitro (-NO2), sulfonyl fluoride (-SO2F), and chloro (-Cl) groups significantly influences the electron density distribution across the benzene (B151609) ring.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom, providing a more detailed picture of the intramolecular bonding and charge transfer interactions. qnl.qa These calculations typically show a significant positive charge on the sulfur atom and the carbon atoms attached to the electronegative substituents, highlighting their susceptibility to nucleophilic attack.

Calculated Electronic Properties of Aromatic Compounds

| Parameter | Typical Calculation Method | Information Gained |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-31G(d)) | Chemical reactivity, kinetic stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | DFT, Hartree-Fock | Regions of positive/negative charge, sites for electrophilic/nucleophilic attack. researchgate.net |

| NBO Atomic Charges | NBO analysis post-DFT/HF | Charge distribution, intramolecular charge transfer. qnl.qa |

| Bond Lengths and Angles | DFT/HF Geometry Optimization | Optimized molecular structure. prensipjournals.com |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a key tool for investigating the mechanisms of reactions involving this compound. Sulfonyl fluorides are known for their unique reactivity, participating in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.org Their stability and selective reactivity make them valuable in chemical biology and drug discovery. acs.orgnih.gov

Thermochemical data, such as the Gibbs free activation energy (Δ‡G°) and activation enthalpy (Δ‡H°), can be computed for proposed reaction steps, allowing for a quantitative assessment of the most favorable pathway. chemrxiv.org

Prediction of Spectroscopic Parameters for Mechanistic Insights (e.g., NMR Chemical Shifts for Reaction Intermediates)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which are invaluable for identifying transient species like reaction intermediates. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, has become a standard tool in structural elucidation. mdpi.com

For organofluorine compounds, predicting ¹⁹F NMR chemical shifts can be challenging but is achievable with high accuracy using DFT-based protocols. researchgate.netrsc.org Methods such as the Gauge-Independent Atomic Orbital (GIAO) are employed, often using functionals like ωB97XD with an appropriate basis set (e.g., aug-cc-pvdz), to calculate the nuclear magnetic shielding tensors. rsc.orgrsc.org These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound.

By calculating the expected ¹⁹F, ¹³C, and ¹H NMR chemical shifts for proposed intermediates in a reaction involving this compound, chemists can compare these theoretical spectra with experimental data to confirm the structure of transient species that may be difficult to isolate and characterize otherwise. nih.gov This approach provides strong evidence for proposed reaction mechanisms.

Recommended DFT Methods for ¹⁹F NMR Chemical Shift Prediction

| Method/Functional | Basis Set | Typical Performance |

|---|---|---|

| ωB97XD | aug-cc-pvdz | Good accuracy and computational time balance, with RMS errors around 3.57 ppm. rsc.orgrsc.org |

| B3LYP | 6-31+G(d,p) | Recommended for rapid predictions with a maximum deviation of ~6.5 ppm for aromatic compounds. nih.gov |

| Various Functionals | 6-311++G** | Performance varies; requires benchmarking against experimental data for specific compound classes. mdpi.com |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. researchgate.net For a series of substituted benzenesulfonyl derivatives, QSAR studies can be developed to predict their reactivity towards certain nucleophiles or their inhibitory potential against specific enzymes. nih.gov

The development of a QSAR model for compounds related to this compound would involve calculating a set of molecular descriptors. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation linking these descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant). chemijournal.com

Such models can be highly predictive and are useful for designing new sulfonyl fluoride reagents with tailored reactivity for applications in fields like covalent inhibitor design, where balanced stability and reactivity are crucial. enamine.nettandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

While the benzene ring of this compound is rigid, conformational flexibility exists due to the rotation around the C-S and S-N bonds (in the case of the nitro group). Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step using quantum mechanical methods. The resulting potential energy surface reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and thermodynamic properties of this compound in different environments, such as in various solvents or when interacting with a biological target like an enzyme. mdpi.com MD simulations can reveal how the molecule's conformation changes upon binding and can help in understanding the stability of the resulting complex, providing crucial information for fields like drug design. mdpi.com

Table of Mentioned Compounds

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation in Synthesis and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 4-Chloro-3-nitrobenzenesulfonyl fluoride (B91410) and for tracking its conversion in real-time. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule and its reaction pathways.

Structural Elucidation: The ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive confirmation of the compound's structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons exhibit a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. rsc.org The ¹³C NMR spectrum reveals six distinct signals for the aromatic carbons, while the ¹⁹F NMR shows a singlet corresponding to the fluorine atom of the sulfonyl fluoride group. rsc.org

Detailed spectral data for 4-Chloro-3-nitrobenzenesulfonyl fluoride are presented below. rsc.org

| Nucleus | Solvent | Frequency | Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz |

| ¹H | CDCl₃ | 400 MHz | 8.52 (d, J = 2.0 Hz, 1H), 8.16-8.14 (m, 1H), 7.89 (d, J = 8.0 Hz, 1H) |

| ¹³C | CDCl₃ | 100 MHz | 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 |

| ¹⁹F | CDCl₃ | 376 MHz | 67.0 |

Reaction Monitoring: NMR is highly effective for monitoring the progress of reactions involving this compound. rsc.org ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the fluorine-19 nucleus. magritek.comalfa-chemistry.com This allows for rapid data acquisition, making it ideal for tracking fast reactions. magritek.com By integrating the NMR signals corresponding to the reactant and the product over time, researchers can quantitatively follow the reaction kinetics. For instance, in a nucleophilic substitution reaction where the sulfonyl fluoride group is displaced, the singlet at 67.0 ppm would decrease in intensity, while a new signal corresponding to the fluorine-containing product would appear and grow. magritek.comresearchgate.netuib.no This on-line monitoring provides deep insight into reaction mechanisms and kinetics. magritek.com

Mass Spectrometry Techniques for Identification of Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify intermediates and products formed during its reactions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula of the compound. For this compound (C₆H₃ClFNO₄S), the calculated exact mass is 238.9455 atomic mass units. rsc.org Experimental measurements have found a corresponding mass of 238.9459, confirming the elemental composition. rsc.org

In mechanistic studies, MS techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are used to detect and identify reaction components. The fragmentation pattern of the parent molecule can provide structural information. While a specific mass spectrum for the title compound is not detailed, analysis of the related compound 4-Chloro-3-nitrobenzenesulfonyl chloride under electron ionization reveals fragmentation patterns that can be informative. nist.gov Likely fragmentation pathways for these structures include the loss of SO₂, Cl, and NO₂ moieties, and the resulting fragment ions can be used to piece together the structure of unknown products or transient intermediates in a reaction mixture.

| Technique | Parameter | Value | Reference |

| HRMS | Molecular Formula | C₆H₃ClFNO₄S | rsc.org |

| HRMS | Calculated Mass (M+) | 238.9455 | rsc.org |

| HRMS | Found Mass (M+) | 238.9459 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination of Synthetic Products and Co-crystals

X-ray crystallography offers unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently available, this technique is invaluable for characterizing crystalline derivatives and products synthesized from it.

To illustrate the type of data obtained, the crystallographic information for the related compound 4-Chloro-3-nitrobenzonitrile is presented. nih.gov Such data would be critical in confirming the outcome of a synthetic transformation of this compound into a solid product.

| Parameter | 4-Chloro-3-nitrobenzonitrile Data |

| Molecular Formula | C₇H₃ClN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.2260 Å, b = 7.7610 Å, c = 7.7970 Å |

| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds; π-π stacking (centroid-centroid distance = 3.912 Å) |

This data is for the related compound 4-Chloro-3-nitrobenzonitrile and is provided for illustrative purposes of the technique. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis Relevant to Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule and monitoring their transformation during a chemical reaction. nih.gov These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

The IR spectrum of this compound displays distinct bands corresponding to its constituent functional groups. nist.gov The sulfonyl group (SO₂) gives rise to strong asymmetric and symmetric stretching vibrations. libretexts.org The nitro group (NO₂) also shows characteristic strong stretching bands. libretexts.org Aromatic C-H and C=C stretching vibrations, as well as C-Cl and S-F stretching, are also present in the spectrum. nist.govlibretexts.org

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. It is particularly useful for analyzing symmetric vibrations that may be weak or silent in the IR spectrum. researchgate.net

Monitoring a reaction with these techniques involves observing the disappearance of vibrational bands specific to the reactant's functional groups and the concurrent appearance of bands characteristic of the product. For example, the conversion of the sulfonyl fluoride to a sulfonamide would result in the disappearance of the S-F stretching band and the appearance of N-H stretching bands. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Sulfonyl (R-SO₂-F) | Asymmetric Stretch | 1410 - 1450 |

| Sulfonyl (R-SO₂-F) | Symmetric Stretch | 1200 - 1240 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

| Sulfur-Fluorine | S-F Stretch | 800 - 900 |

Emerging Research Trajectories and Future Prospects of 4 Chloro 3 Nitrobenzenesulfonyl Fluoride in Chemical Research

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structure of 4-Chloro-3-nitrobenzenesulfonyl fluoride (B91410) is well-suited for the demands of automated synthesis and high-throughput experimentation (HTE). These platforms are crucial in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds. The robust nature of the sulfonyl fluoride group, combined with its reliable reactivity in SuFEx click chemistry, makes it an ideal connective hub for creating diverse molecular architectures.

In a demonstration of this potential, researchers have successfully employed SuFEx-based strategies for high-throughput medicinal chemistry. By incorporating a SuFExable handle into a screening hit, they were able to rapidly diversify the core structure into hundreds of analogs in overnight reactions. nih.gov The resulting products were screened directly, leading to the swift identification of inhibitors with significantly improved potency. nih.gov This methodology is directly applicable to 4-Chloro-3-nitrobenzenesulfonyl fluoride, allowing it to serve as a foundational scaffold for generating extensive libraries of sulfonamides, sulfonate esters, and other derivatives.

The process leverages automated liquid handlers and robotic systems to perform reactions on a pico- or nanomole scale, conserving precious starting materials. nih.gov Large chemical suppliers have recognized this trend and now offer extensive virtual and in-stock libraries containing hundreds of thousands of diverse sulfonyl fluorides, enabling widespread access for screening campaigns. enamine.net The inclusion of electronically and sterically unique building blocks like this compound in these libraries is critical for exploring novel chemical space and identifying compounds with unique biological or material properties.

Table 1: High-Throughput Experimentation (HTE) with Sulfonyl Fluorides

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Reaction Type | Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. | The compound is an ideal electrophile for SuFEx reactions. |

| Library Size | Hundreds to thousands of analogs can be generated rapidly. nih.gov | Can serve as a core building block for extensive library synthesis. |

| Reaction Scale | Typically performed on a pico- to nanomole scale to conserve reagents. nih.gov | High reactivity allows for efficient conversion even at small scales. |

| Screening | Products are often screened directly from the reaction plate without purification. nih.gov | Clean and high-yielding reactions are essential, a characteristic of SuFEx. |

| Instrumentation | Automated liquid handlers, robotic systems, and plate-based readers. | Amenable to standard automated synthesis platforms. |

Applications in Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of aryl sulfonyl halides, often a precursor step to sulfonyl fluorides, traditionally involves potent reagents like chlorosulfonic acid, posing significant safety risks in large-scale batch production. mdpi.comgoogle.com

Researchers have developed automated continuous flow systems for the production of aryl sulfonyl chlorides, demonstrating exquisite control over reaction parameters and circumventing thermal runaway risks. mdpi.com Such a setup, employing continuous stirred-tank reactors (CSTRs) and real-time monitoring, could be readily adapted for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride, which can then be converted to the target fluoride.

Furthermore, flow chemistry is proving invaluable for handling toxic, gaseous reagents. A notable example is the in-flow generation of thionyl fluoride (SOF₂), which can be immediately reacted with carboxylic acids to produce acyl fluorides under safe and controlled conditions. acs.org This principle could be extended to the direct fluorination of sulfonyl chlorides or the synthesis of sulfonyl fluorides from sulfonic acids, avoiding the handling of bulk quantities of hazardous fluorinating agents. Although the direct application to this compound has not been explicitly detailed, the existing methodologies for aryl fluorides and related compounds provide a clear blueprint for its future production in safer, more scalable continuous flow environments. nih.govresearchgate.net

Novel Catalyst Development for Sulfonyl Fluoride Transformations

While the sulfonyl fluoride moiety is prized for its stability, its reaction with nucleophiles—the cornerstone of SuFEx chemistry—often requires activation. bldpharm.com This has spurred the development of novel catalytic systems to facilitate its transformations under mild conditions, broadening its applicability.

Organocatalysis: A significant breakthrough has been the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic organocatalyst for the amidation of sulfonyl fluorides. This method is particularly effective for sterically hindered substrates and allows for the synthesis of a wide range of sulfonamides in excellent yields with low catalyst loading. nih.gov This approach would be highly beneficial for reactions involving this compound, where the ortho-nitro group presents considerable steric bulk around the sulfur center.

Transition-Metal and Main-Group Catalysis: Palladium-catalyzed methods have been developed to convert aryl iodides directly into aryl sulfonyl fluorides using a sulfur dioxide surrogate (DABSO) and an electrophilic fluorine source. acs.org More recently, a novel bismuth(III)-catalyzed system has been introduced for the synthesis of aryl sulfonyl fluorides from readily available aryl boronic acids. acs.orgorganic-chemistry.org This protocol exhibits a wide functional group tolerance and is effective for both electron-rich and electron-poor systems, making it a promising strategy for the synthesis of this compound.

Photoredox and Electrocatalysis: These modern catalytic techniques are emerging as powerful tools for activating the strong S-F bond. sigmaaldrich.com While much of the initial work has focused on alkylsulfonyl fluorides, the underlying principles of generating radical intermediates offer new pathways for unconventional reactivity that could be applied to aryl systems. dntb.gov.ua

Table 2: Catalytic Strategies for Sulfonyl Fluoride Transformations

| Catalyst Type | Example Catalyst/System | Transformation | Potential Advantage for this compound |

|---|---|---|---|

| Organocatalysis | 1-Hydroxybenzotriazole (HOBt) nih.gov | Amidation (Sulfonamide synthesis) | Overcomes steric hindrance from the ortho-nitro group. |

| Transition-Metal | Palladium(II) Acetate acs.org | Synthesis from Aryl Iodides | Provides a direct synthetic route from a different precursor. |

| Main-Group | Organobismuth(III) Complex acs.orgorganic-chemistry.org | Synthesis from Aryl Boronic Acids | Tolerates electron-withdrawing groups and offers a novel synthetic pathway. |

| Lewis Acid | Trimethylsilyl (B98337) triflate (TMSOTf) nih.govresearchgate.net | C-S Bond Formation (with organotrifluoroborates) | Activates the S-F bond for coupling with carbon nucleophiles. |

Green Chemistry Principles in Sulfonyl Fluoride Synthesis and Reaction Design

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the synthesis of sulfonyl fluorides. Traditional methods often rely on toxic and difficult-to-handle reagents, such as sulfuryl fluoride (SO₂F₂) gas or chlorosulfonic acid. google.comeurekalert.org

Significant progress has been made in developing safer and more environmentally friendly alternatives. A landmark development is the synthesis of sulfonyl fluorides from readily available thiols and disulfides using potassium fluoride (KF) and a specialized activating agent (SHC5®). This process is highly efficient and produces only non-toxic inorganic salts as byproducts, representing a major step forward in green synthesis. eurekalert.org

Other green approaches focus on converting sulfonic acids or their salts into sulfonyl fluorides, thereby avoiding the sulfonyl chloride intermediate altogether. One method employs a one-pot procedure using cyanuric chloride followed by potassium bifluoride (KHF₂), which is safer than many other fluorinating agents. rsc.org Another strategy utilizes thionyl fluoride or a bench-stable solid deoxyfluorinating agent (Xtalfluor-E®) for this conversion. nih.govresearchgate.net These methods reduce the number of synthetic steps and avoid harsh reagents, aligning with the green chemistry principles of waste prevention and designing safer chemical processes. The application of these protocols to the synthesis of this compound would offer a more sustainable alternative to classical routes.

Expanding the Scope of SuFEx Chemistry with Ortho-Substituted Aryl Sulfonyl Fluorides

The utility of SuFEx click chemistry is directly tied to the diversity of available sulfonyl fluoride building blocks. sigmaaldrich.com Ortho-substituted aryl sulfonyl fluorides, like this compound, are of particular interest as they introduce unique steric and electronic factors that can fine-tune reactivity and lead to novel applications.

The strong electron-withdrawing properties of the nitro and chloro groups in this compound increase the electrophilicity of the sulfur atom. This electronic activation is expected to enhance its reactivity toward nucleophiles in SuFEx reactions. While the ortho-nitro group introduces steric hindrance, this can be a desirable trait, potentially leading to greater selectivity in complex molecular environments. Research has shown that SuFEx reactions are indeed tolerant of ortho-substituents, allowing for the successful formation of products without competing side reactions. nih.gov

The unique properties imparted by ortho-substitution can lead to unexpected biological activity. For example, a study on nitrobenzenesulfonyl fluoride derivatives revealed that an ortho-nitro configuration was essential for antibacterial activity. researchgate.net This finding underscores the potential for this compound to serve as a scaffold for developing new therapeutic agents or chemical probes where its specific substitution pattern is key to its function. The reliable and predictable reactivity of such highly functionalized sulfonyl fluorides continues to expand the scope and power of SuFEx chemistry in creating complex and functional molecules. researchgate.netresearchgate.netacs.org

Q & A

Q. How to resolve conflicting spectroscopic data for sulfonyl fluoride derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.